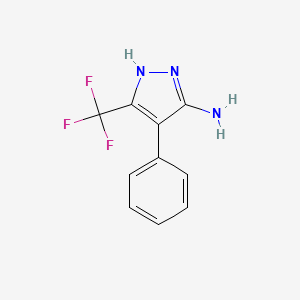

4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

描述

4-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS RN: CID 4737235) is a pyrazole derivative characterized by a phenyl group at the 4-position and a trifluoromethyl (CF₃) group at the 3-position of the pyrazole ring. Its molecular formula is C₁₀H₈F₃N₃, with a monoisotopic mass of 243.07 g/mol . Key structural identifiers include:

- SMILES: C1=CC=C(C=C1)C2=C(NN=C2N)C(F)(F)F

- InChIKey: PTOIGRHOCJXCQD-UHFFFAOYSA-N

The compound exhibits a collision cross-section (CCS) of 147.6 Ų for the [M+H]+ ion, indicating its conformational stability in gas-phase analyses . It is synthesized via condensation reactions, such as the treatment of this compound with dimethyl 2-acetylsuccinate in acetic acid, yielding a 74% product under optimized conditions .

属性

IUPAC Name |

4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)8-7(9(14)16-15-8)6-4-2-1-3-5-6/h1-5H,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOIGRHOCJXCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NN=C2N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406129 | |

| Record name | 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63156-73-0 | |

| Record name | 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Step 1: Formation of Oxime Intermediate

- Starting material: 4,4,4-trifluoro-1-phenylbutanedione (a diketone)

- Reaction: Treatment with a nitrosating agent such as sodium nitrite in an organic solvent like acetic acid produces 4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione-2-oxime (oxime intermediate).

- Conditions: Stirring at room temperature or mild heating to facilitate oxime formation.

Step 2: Cyclization to Nitrosopyrazole

Step 3: Reduction to 4-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

- Reaction: The nitrosopyrazole is reduced under the reaction conditions, often during the hydrazine treatment or by subsequent workup, to afford the target amine.

- Isolation: The product precipitates as a light yellow solid, which can be purified by extraction, washing, drying, and recrystallization.

- Yields and Purity: Yields reported range from 75% to 93%, with melting points around 123–125 °C indicating good purity.

Reaction Summary Table

| Stage | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4,4,4-trifluoro-1-phenylbutanedione + NaNO2 | Acetic acid, room temp, 1 hr | 4,4,4-trifluoro-1-phenylbutanetrione oxime | — | Formation of oxime intermediate |

| 2 | Oxime + Hydrazine hydrate | Ethanol, reflux, 16 hr | 4-nitroso-5-phenyl-3-trifluoromethyl-1H-pyrazole | — | Cyclization step |

| 3 | Nitrosopyrazole (in situ) | Workup with acid/base extraction | This compound | 75–93 | Isolated as yellow powder |

This method is described in detail in a Russian patent and related literature, emphasizing careful control of reaction times, temperatures, and purification steps to maximize yield and purity.

One-Pot or Telescoped Methods Using Lithium Salts and Nitrite

An alternative synthesis involves:

- Starting from lithium 4,4,4-trifluoro-1-phenylbutadionate dissolved in glacial acetic acid.

- Sodium nitrite is added to form the oxime intermediate in situ.

- Hydrazine hydrate is then added directly without isolation of intermediates.

- The mixture is stirred for several hours at room temperature, leading to precipitation of the target amine.

- The product is filtered, washed, and dried.

This one-pot approach offers a high yield (up to 93%) and simplifies the process by avoiding isolation of intermediates, suitable for scale-up.

Related Synthetic Routes Involving Hydrazine and 1,3-Diketones

The core pyrazole ring with trifluoromethyl and phenyl substituents can also be constructed by:

- Condensation of appropriate hydrazine derivatives (e.g., phenylhydrazine or substituted phenylhydrazines) with trifluoromethyl-containing 1,3-diketones.

- Refluxing in ethanol or other suitable solvents promotes cyclization to the pyrazole ring.

- Subsequent functional group transformations introduce or reveal the 5-amine functionality.

This general strategy is widely used for pyrazole derivatives and has been adapted for compounds closely related to this compound.

Analytical and Purification Considerations

- Purification: Extraction with ethyl acetate, acid-base washing, drying over sodium sulfate, and recrystallization are standard to achieve high purity.

- Characterization: Melting point (123–125 °C), NMR spectroscopy (1H, 13C, 19F), and TLC are used to monitor reaction progress and confirm product identity.

- Yields: Reported yields range from 67% to over 90%, depending on the method and scale.

Summary Table of Preparation Methods

| Method Type | Key Reactants | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Multistep Oxime-Hydrazine | 4,4,4-trifluoro-1-phenylbutanedione, NaNO2, Hydrazine hydrate | Acetic acid, ethanol | RT to reflux, 16 hr | 75–93 | Isolation of intermediates, high purity |

| One-pot Lithium Salt Route | Lithium 4,4,4-trifluoro-1-phenylbutadionate, NaNO2, Hydrazine hydrate | Acetic acid | RT, 20 hr | 93 | Simplified, scalable, no intermediate isolation |

| Condensation with Hydrazine | Phenylhydrazine derivatives + 1,3-diketones | Ethanol | Reflux | 67–84 | General pyrazole synthesis approach |

Research Findings and Notes

- The trifluoromethyl group is introduced via trifluoromethylated diketones, which are key starting materials.

- Hydrazine hydrate is the preferred reagent for cyclization and reduction steps, providing good selectivity for the pyrazole-5-amine.

- Reaction monitoring by thin-layer chromatography (TLC) and purification by liquid-liquid extraction are crucial for high yield and purity.

- The presence of the trifluoromethyl group influences the electronic properties of the pyrazole ring, affecting reactivity and stability.

- Alternative methods using continuous flow reactors have been explored for related pyrazole derivatives, offering potential for improved scalability and reproducibility.

化学反应分析

Types of Reactions

4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include substituted pyrazoles, amine derivatives, and various functionalized pyrazole compounds .

科学研究应用

4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has diverse applications in scientific research:

作用机制

The mechanism of action of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

相似化合物的比较

Table 1: Key Structural and Physicochemical Comparisons

Physicochemical and Spectroscopic Data

- NMR Shifts : The parent compound’s ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.43–7.26 ppm and NH₂ signals at δ 5.8 ppm . Methyl-substituted analogues exhibit upfield shifts (δ 2.31 ppm for CH₃) .

- Mass Spectrometry : ESI-MS m/z for [M+H]+ ions correlate with molecular weight variations (e.g., m/z 242.1 for 3-methyl-4-(4-CF₃-phenyl) derivative vs. 243.1 for the parent compound ).

生物活性

4-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group enhances its lipophilicity and binding affinity, making it a valuable scaffold for drug discovery. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The mechanism of action of this compound involves its interaction with various molecular targets, primarily enzymes and receptors. The trifluoromethyl group increases the compound's hydrophobic interactions within protein structures, allowing for effective inhibition of enzymatic activities. This compound has been shown to interfere with cellular processes such as:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, blocking their function.

- Receptor Modulation : It may modulate receptor signaling pathways, influencing cellular responses.

- Gene Expression : The compound has been implicated in altering gene expression profiles in various biological contexts.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. It has been evaluated against various cancer cell lines, showing significant cytotoxic effects. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory activity in several studies. It inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, compounds derived from this scaffold have shown IC50 values for COX inhibition that surpass those of standard anti-inflammatory drugs .

Antioxidant Activity

This compound has also been studied for its antioxidant properties. It exhibits radical-scavenging activity comparable to known antioxidants like Trolox and Edaravone. This activity is attributed to its ability to donate electrons and stabilize free radicals .

Research Findings and Case Studies

Case Study: Anticancer Activity

In a recent study evaluating the anticancer potential of this compound, researchers observed that treatment with the compound led to a marked decrease in cell viability across multiple cancer cell lines, including breast and lung cancer models. The study reported an IC50 value indicating potent cytotoxicity, alongside evidence of apoptosis induction through caspase activation assays .

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of derivatives based on this pyrazole scaffold. The compounds were tested in vivo using models of acute inflammation, where they exhibited significant reductions in edema compared to control groups. Notably, one derivative showed a selectivity index for COX-2 inhibition that was substantially higher than traditional NSAIDs .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, and how are intermediates characterized?

- Methodology :

- The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters or β-diketones. For example, thiourea analogs are cyclized under acidic conditions to form pyrazole cores, followed by trifluoromethylation .

- Key intermediates (e.g., thiourea derivatives) are characterized using IR, - and -NMR, and X-ray crystallography to confirm regioselectivity and structural integrity .

- Data Table :

| Reaction Step | Reagents/Conditions | Yield (%) | Characterization Tools |

|---|---|---|---|

| Cyclocondensation | AcOH, 100°C, 5h | 74% | IR, NMR, X-ray |

| Trifluoromethylation | CF-reagents, Cu catalysis | 60–85% | -NMR, LC-MS |

Q. How is the crystal structure of this compound resolved, and what software is used?

- Methodology :

- Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses Bruker SMART APEXII or Enraf–Nonius CAD-4 diffractometers with Mo-Kα radiation (λ = 0.71073 Å) .

- SHELX software (SHELXL for refinement, SHELXS for solution) is employed for structure solution and refinement. Metrics like R-factor (<0.05) and data-to-parameter ratio (>15:1) ensure reliability .

Q. What preliminary biological screening assays are used for this compound?

- Methodology :

- Antimicrobial Activity : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values reported) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising purity?

- Methodology :

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 1h) and improves yield (85–94%) by enhancing reaction kinetics .

- Solvent-free conditions : Minimizes side reactions; e.g., condensation of barbituric acids and aldehydes under neat conditions achieves 90% yield .

- Data Contradiction Analysis :

- Lower yields in conventional heating (e.g., 74% in AcOH vs. 94% in microwave ) highlight energy input as a critical variable.

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs with electron-withdrawing (e.g., -Cl, -CF) or donating (-OCH) groups. Test via dose-response assays .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electronic effects; molecular docking (AutoDock Vina) assesses target binding (e.g., Mycobacterium tuberculosis enzyme) .

- Data Table :

| Substituent | LogP | MIC (µg/mL) S. aureus | IC (µM) HeLa |

|---|---|---|---|

| -CF | 2.1 | 8.5 | 12.3 |

| -OCH | 1.8 | >64 | 45.6 |

| -Cl | 2.3 | 16.7 | 9.8 |

Q. How are conflicting data in antitubercular vs. anticancer activity rationalized?

- Methodology :

- Target Profiling : Use kinase inhibition assays (e.g., Eurofins Panlabs) to identify off-target effects.

- Metabolite Analysis : LC-HRMS identifies active metabolites; e.g., oxidative demethylation may enhance antitubercular activity but reduce cytotoxicity .

- Case Study :

- A 4-methoxyphenyl analog showed potent antitubercular activity (MIC = 2 µg/mL) but low cytotoxicity (IC > 50 µM), suggesting selective targeting of bacterial enzymes .

Q. What advanced techniques validate the compound’s mechanism of action?

- Methodology :

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to targets (e.g., M. tuberculosis enoyl-ACP reductase) .

- Cryo-EM : Resolves compound-target complexes at near-atomic resolution (e.g., 3.2 Å) to map interaction sites .

Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。